3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one
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Overview
Description
3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one is a complex heterocyclic compound This molecule features a fused bicyclic structure, combining imidazole and pyridazine rings, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[e]imidazo[1,5-b]pyridazine core, followed by functionalization steps to introduce the amino and phenyl groups.
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted hydrazine and a cyclopentanone derivative, under acidic or basic conditions to form the imidazo[1,5-b]pyridazine core.
Phenylation: The phenyl group is typically introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions, using phenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms, potentially altering the imidazo or pyridazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or phenyl groups, introducing different functional groups and enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogues.
Scientific Research Applications
3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer properties.
Cyclopenta[b]pyridines: Studied for their potential in drug development and material science.
Uniqueness
3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one stands out due to its fused bicyclic structure, which combines the properties of imidazole and pyridazine rings
Properties
Molecular Formula |
C15H12N4O |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
12-amino-10-phenyl-1,2,11-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-6-one |
InChI |
InChI=1S/C15H12N4O/c16-15-17-14(9-4-2-1-3-5-9)12-8-10-11(18-19(12)15)6-7-13(10)20/h1-5,8H,6-7H2,(H2,16,17) |
InChI Key |
CINUBQWHESKMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC3=C(N=C(N3N=C21)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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